N-(1-pentoxyethyl)propanamide
Description
Propanamide derivatives are a class of organic compounds characterized by a propanamide backbone (CH₃CH₂CONH-) with varying substituents on the nitrogen atom. These compounds exhibit diverse chemical and pharmacological properties, making them valuable in pharmaceuticals, materials science, and agrochemicals.
Properties
CAS No. |
133492-61-2 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(1-pentoxyethyl)propanamide |
InChI |
InChI=1S/C10H21NO2/c1-4-6-7-8-13-9(3)11-10(12)5-2/h9H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
RDLWVPHQCMWOGZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)NC(=O)CC |
Canonical SMILES |
CCCCCOC(C)NC(=O)CC |
Synonyms |
Propanamide, N-[1-(pentyloxy)ethyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparison :
NSAID-Conjugated Propanamides
Propanamides derived from non-steroidal anti-inflammatory drugs (NSAIDs) demonstrate dual activity:
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A naproxen-tryptamine conjugate synthesized via amide bond formation.
Comparison with Other NSAID Derivatives :
Enzyme-Inhibiting Propanamides
Propanamides designed for acetylcholinesterase (AChE) inhibition include:
Activity Data :
| Compound | Target Enzyme | Application | Source |
|---|---|---|---|
| ZINC72065926 | Acetylcholinesterase | Alzheimer’s therapy |
Thioamide and Nitro-Substituted Propanamides
- 2-(4-Methoxybenzenethio)propanamide : Synthesized via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol. Thioamide groups enhance metal-binding capacity, relevant in catalysis .
- 2-Cyano-N-methyl-N-(4-nitrophenyl)propanamide: Features cyano and nitro groups, which may influence electronic properties and stability .
Physical Properties :
| Compound | Melting Point (°C) | Notable Features | Source |
|---|---|---|---|
| Citrate-capped LCMO-propanamide | Not explicitly stated | New material formation |
Research Implications and Gaps
Substituent-Driven Activity : Alkoxy groups (e.g., pentoxyethyl) may enhance solubility or bioavailability compared to aryl or piperidine substituents in opioids.
Synthetic Flexibility : Propanamides are amenable to diverse synthetic routes, including amide coupling (e.g., naproxen-tryptamine) and nucleophilic substitution (e.g., thioamides) .
Pharmacological Potential: Substitutions on the propanamide nitrogen dictate target specificity, as seen in opioid receptor binding versus enzyme inhibition.
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